



Application of EPA Method 1668 for the Analysis of PCB Congener 168

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of Polychlorinated Biphenyl (PCB) congener 168 (**CB 168**) in various environmental matrices using United States Environmental Protection Agency (U.S. EPA) Method 1668. This method employs high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to achieve the low detection levels required for the analysis of these persistent organic pollutants.

PCB 168, a hexachlorobiphenyl, is one of 209 PCB congeners. While not one of the twelve "dioxin-like" PCBs with assigned World Health Organization (WHO) Toxic Equivalency Factors (TEFs), monitoring its presence is crucial for comprehensive environmental assessment and understanding potential toxicological impacts.[1][2] EPA Method 1668 is designed for the congener-specific determination of all 209 PCBs, making it the reference method for this type of analysis.[1][3][4]

Data Presentation

The performance of EPA Method 1668 is characterized by its low detection limits and stringent quality control criteria. The following tables summarize key quantitative data from the method, providing a benchmark for laboratory performance.

Table 1: Method Detection Limits (MDLs) and Minimum Levels of Quantitation (MLs) for Selected PCB Congeners in Water.[3][5]



Congener	Homolog Group	MDL (pg/L)	ML (pg/L)
CB 77	Tetrachloro	10	20
CB 81	Tetrachloro	10	20
CB 126	Pentachloro	10	20
CB 168	Hexachloro	10	20
CB 169	Hexachloro	10	20
CB 180	Heptachloro	10	20
CB 209	Decachloro	50	100

Data extracted from EPA Method 1668, Revision C. MDLs and MLs are dependent on the level of interferences and laboratory background levels.[3]

Table 2: Quality Control Acceptance Criteria for Ongoing Precision and Recovery (OPR) for Selected PCB Congeners.

Congener	Homolog Group	Limit on Precision (RSD, %)	Range for Recovery (%)
CB 77	Tetrachloro	25	75-125
CB 81	Tetrachloro	25	75-125
CB 126	Pentachloro	25	75-125
CB 168	Hexachloro	25	75-125
CB 169	Hexachloro	25	75-125
CB 180	Heptachloro	25	75-125
CB 209	Decachloro	30	70-130

Data extracted from EPA Method 1668, Revision C, Table 6. These criteria apply to the analysis of a method blank spiked with known quantities of analytes.[3]



Experimental Protocols

The following is a detailed protocol for the analysis of PCB congeners, including **CB 168**, using EPA Method 1668. The method is applicable to a variety of matrices, including water, soil, sediment, biosolids, and tissue.[1][3][4]

Sample Preparation and Extraction

The sample preparation and extraction procedures are matrix-specific.

Aqueous Samples (e.g., Wastewater, Surface Water):

- Spike a 1-liter water sample with a solution containing isotopically labeled PCB congeners, which serve as internal standards.
- · Filter the sample through a glass fiber filter.
- Extract the filtered water using a solid-phase extraction (SPE) disk.
- Elute the PCBs from the filter and SPE disk with a suitable solvent (e.g., methylene chloride).
- Concentrate the extract for cleanup.

Solid and Semi-Solid Samples (e.g., Soil, Sediment, Biosolids):

- Homogenize a representative portion of the sample.
- Spike a 10-gram (dry weight) aliquot with the isotopically labeled internal standard solution.
- Extract the sample using a Soxhlet extractor with a suitable solvent mixture (e.g., hexane/acetone).
- Concentrate the extract for cleanup.

Tissue Samples (e.g., Fish):

Homogenize a 20-gram aliquot of the tissue sample.



- Spike a 10-gram aliquot of the homogenate with the isotopically labeled internal standard solution.
- Mix the sample with anhydrous sodium sulfate to remove water.
- Extract the dried sample using a Soxhlet extractor with a suitable solvent mixture (e.g., methylene chloride/hexane).
- Concentrate the extract and determine the lipid content.

Extract Cleanup

The concentrated extracts undergo a rigorous cleanup procedure to remove interfering compounds. This typically involves a multi-step process using various chromatography techniques.

- Acid/Base Back-Extraction: To remove acidic and basic interferences.
- Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.
- Adsorption Chromatography: Using materials like silica gel, alumina, and Florisil to separate PCBs from other classes of compounds. For highly contaminated samples, a carbon column cleanup may also be employed.

Instrumental Analysis

The cleaned extracts are analyzed by HRGC/HRMS.

- Gas Chromatography (GC):
 - Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of PCB congeners.
 - Injector: Splitless injection is commonly used to achieve low detection limits.
 - Temperature Program: A programmed temperature ramp is used to separate the congeners based on their boiling points and interaction with the stationary phase.



- Mass Spectrometry (MS):
 - Instrument: A high-resolution mass spectrometer capable of a resolution of at least 10,000 (10% valley).
 - Ionization Mode: Electron ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor for the two most abundant ions of the molecular ion cluster for each PCB homolog group.

Data Analysis and Quantitation

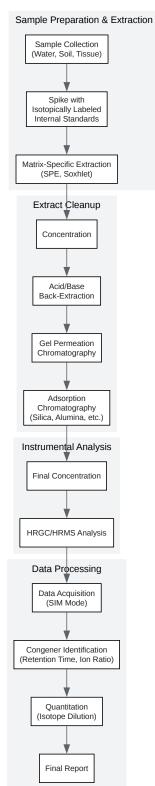
- Identification: A PCB congener is identified by comparing its retention time and the ratio of the two monitored ions to that of an authentic standard.
- Quantitation: The concentration of each congener is determined using the isotope dilution method, which relates the response of the native congener to its corresponding isotopically labeled internal standard.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of PCB congeners using EPA Method 1668.



EPA Method 1668 Workflow for CB 168 Analysis



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Caption: Experimental workflow for EPA Method 1668.



Discussion on the Application to CB 168

The analysis of **CB 168** using EPA Method 1668 is generally straightforward, as it is a hexachlorobiphenyl and falls within the range of congeners well-characterized by this method. However, a critical consideration is its potential for co-elution with other congeners. It has been reported that **CB 168** can co-elute with CB 153, a more abundant and toxicologically significant congener.[6] This co-elution can complicate the accurate quantitation of **CB 168**. Laboratories should verify the chromatographic separation of these two congeners and, if co-elution occurs, report the results as a sum.

From a toxicological perspective, **CB 168** is not classified as a "dioxin-like" PCB by the WHO and therefore does not have an assigned TEF.[2] However, exposure to PCB mixtures as a whole is associated with a range of adverse health effects, including carcinogenicity and impacts on the immune, reproductive, and nervous systems.[7] Therefore, the congener-specific data for **CB 168**, even if not directly used in TEQ calculations, is valuable for a more complete risk assessment and for source apportionment studies.

In conclusion, EPA Method 1668 provides a robust and sensitive analytical framework for the determination of **CB 168** in environmental samples. Adherence to the detailed protocols and quality control measures outlined in the method is essential for generating high-quality, defensible data for research, regulatory compliance, and human health risk assessment.

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